REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[Cl:2][CH2:3][c:4]1[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13]1.[ClH:1].[K+:27].[K+:28].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH2:29].[OH:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][c:20]([OH:21])[cH:22]1>>[CH2:3]([c:4]1[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13]1)[O:21][c:20]1[cH:19][cH:18][cH:17][c:16]([CH2:15][OH:14])[cH:22]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc2ccccc2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1cccc(O)c1
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Name
|
|
Type
|
product
|
Smiles
|
OCc1cccc(OCc2ccc3ccccc3n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |